molecular formula C7H4Br2F2 B1448665 2-Bromo-3,4-difluorobenzyl bromide CAS No. 1805523-88-9

2-Bromo-3,4-difluorobenzyl bromide

Cat. No.: B1448665
CAS No.: 1805523-88-9
M. Wt: 285.91 g/mol
InChI Key: RSFLLNJCIHAWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4-difluorobenzyl bromide is an organic compound with the molecular formula C7H5BrF2. It is characterized by the presence of a bromine atom and two fluorine atoms on a benzene ring, which is further substituted with a benzyl bromide group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3,4-difluorobenzyl bromide can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 2,3-difluorobenzyl bromide using bromine in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the selective addition of bromine atoms.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation techniques. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-difluorobenzyl bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in organic synthesis and other chemical processes.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used to oxidize the compound.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3,4-difluorobenzyl bromide is widely used in scientific research due to its versatility and reactivity. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for various chemical reactions. Biology: It is employed in the study of biological processes and the development of new drugs. Medicine: The compound is utilized in the production of pharmaceuticals and as a precursor for active pharmaceutical ingredients (APIs). Industry: It finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-3,4-difluorobenzyl bromide exerts its effects depends on the specific reaction it undergoes. The molecular targets and pathways involved vary based on the type of reaction and the reagents used.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzyl bromide

  • 3-Bromo-4-fluorobenzyl bromide

  • 2,4-Difluorobenzyl bromide

  • 3,4-Difluorobenzyl bromide

These compounds share similarities in their structure and reactivity but differ in the position of the halogen atoms on the benzene ring, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFLLNJCIHAWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805523-88-9
Record name 2-Bromo-3,4-difluorobenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,4-difluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,4-difluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,4-difluorobenzyl bromide
Reactant of Route 4
Reactant of Route 4
2-Bromo-3,4-difluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
2-Bromo-3,4-difluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
2-Bromo-3,4-difluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.